1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
The inhibition of XO affects the purine catabolism pathway, which is responsible for the breakdown of purines to uric acid. By inhibiting XO, the compound prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .
Result of Action
The primary result of the compound’s action is the reduction of uric acid levels in the body. This is beneficial in the treatment of hyperuricemia-associated diseases .
Biochemical Analysis
Biochemical Properties
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been identified as a potential inhibitor of xanthine oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body . The compound interacts with key residues in the XO protein, including Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions, which involve hydrogen bonds, π-π stackings, or hydrophobic interactions, may be significant for the activity of these XO inhibitors .
Cellular Effects
The inhibition of XO by this compound can have several effects on cellular processes. XO is an important target for the effective treatment of hyperuricemia-associated diseases . Therefore, the inhibition of XO by this compound could potentially influence cell function by altering purine metabolism and reducing the production of uric acid .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the XO protein. The compound binds to key residues in the protein, forming hydrogen bonds, π-π stackings, or hydrophobic interactions . This binding inhibits the activity of XO, thereby reducing the metabolism of purines and the production of uric acid .
Metabolic Pathways
This compound is involved in the metabolic pathway of purines, where it acts as an inhibitor of XO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted in the presence of an acid catalyst to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and reduce reaction times. The use of microwave-assisted synthesis and other advanced techniques can also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to activate the carboxylic acid group for substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydropyrimidine-5-carboxylic acid: Lacks the dimethyl substitutions, which may affect its biological activity.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains additional carboxamide groups, which can influence its chemical reactivity and biological properties.
Uniqueness
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1,4-dimethyl-6-oxopyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(7(11)12)6(10)9(2)3-8-4/h3H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZOEARKGFXQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.